(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride
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Description
Synthesis Analysis
The synthesis of thieno-fused heterocycles, which likely encompasses compounds similar to the one , involves general high-yield routes via intramolecular heteroannulation of substituted 3-amino or 3-hydroxy 2-functionalized thiophenes. These precursors can be obtained through sequential one-pot processes, starting from accessible (het)aryl acetonitriles or acetates, treated with (het)aryl dithioesters and then undergoing alkylation-intramolecular condensation with functionalized activated methylene halides (Acharya, Gautam, & Ila, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of fused five- and six-membered nitrogen and oxygen heterocycles. The structural diversity and complexity are achieved through variations in the substituents on the thiophene nucleus and the types of heterocycles formed during the heteroannulation process. This complexity is inherent in the target molecule, which includes both dioxo and tetrahydro functionalities, indicative of significant synthetic challenges and opportunities for exploring novel chemical space.
Chemical Reactions and Properties
Chemical reactions involving thieno-fused heterocycles typically exploit the reactivity of the amino or hydroxy groups and the heteroaromatic thiophene ring. These reactions may include further functionalization, ring expansion, or the introduction of additional heterocyclic structures. The specific compound , with its amine and hydrochloride groups, may undergo reactions typical of these functional groups, such as substitution, salt formation, and participation in nucleophilic addition reactions.
Physical Properties Analysis
The physical properties of thieno-fused heterocycles, and by extension our target compound, are largely determined by the specific structural features, including the degree of saturation, the presence of heteroatoms, and the types and positions of substituents. These factors influence solubility, melting points, and the ability to form crystals, which are crucial for the purification and characterization of these compounds.
Chemical Properties Analysis
The chemical properties are closely related to the functional groups present in the molecule. The dioxo functionality suggests susceptibility to nucleophilic attacks, while the amine group may engage in forming bonds with electrophiles or participate in the formation of salts with acids, including hydrochloric acid to form the hydrochloride salt. These properties are essential for understanding the reactivity and potential applications of the compound in further synthetic transformations.
Scientific Research Applications
Synthesis of Heterocycles
Research in the field of organic chemistry has led to the development of diverse high-yield routes for novel thieno-fused five- and six-membered nitrogen and oxygen heterocycles. These compounds, including thieno[3,2-b]pyrroles, thieno[3,2-b]furans, and others, are synthesized via intramolecular heteroannulation of substituted thiophenes. Such compounds have shown potential in various applications due to their unique chemical properties, including strong fluorescence in some derivatives (Acharya, Gautam, & Ila, 2017).
Photonic Biosensor Applications
In another study, hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxins and tetrachlorodibenzo[b,d]furans were synthesized for potential applications in photonic biosensors. These compounds, after further modifications, could serve as molecular recognition elements in biosensors, demonstrating the intersection of organic synthesis with biotechnology and environmental monitoring (Kalantzi et al., 2021).
Organic Synthesis and Reactions
The synthesis and reactions of various heterocyclic compounds, including pyrroles and furans, have been extensively studied. These compounds are crucial in the development of new pharmaceuticals and materials due to their broad range of biological activities and chemical functionalities. For example, the synthesis of furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides involves reactions that could lead to novel compounds with potential applications in drug development (Kotovskaya, Perova, Charushin, & Chupakhin, 1999).
properties
IUPAC Name |
(3aS,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c7-6-3-10-1-5(6)2-11(8,9)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPFCAOHLVAQDC-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CS(=O)(=O)C[C@]2(CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride |
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